molecular formula C14H20N2O2 B13341983 Benzyl ((3-aminocyclopentyl)methyl)carbamate

Benzyl ((3-aminocyclopentyl)methyl)carbamate

Cat. No.: B13341983
M. Wt: 248.32 g/mol
InChI Key: AJRYNKKTFXWAET-UHFFFAOYSA-N
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Description

Benzyl ((3-aminocyclopentyl)methyl)carbamate is a carbamate derivative featuring a cyclopentyl core substituted with an amino group and a benzyloxycarbonyl (Cbz) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of chiral amines and enzyme inhibitors. Its stereochemical complexity (e.g., (1R,3S)-configurations) and functional groups make it valuable for modulating biological activity and synthetic pathways .

Properties

IUPAC Name

benzyl N-[(3-aminocyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYNKKTFXWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((3-aminocyclopentyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (3-aminocyclopentyl)methanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-aminocyclopentyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((3-aminocyclopentyl)methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl ((3-aminocyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Synthesis Yield Enantioselectivity (% ee) Biological Activity/Applications References
Benzyl ((3-aminocyclopentyl)methyl)carbamate 3-Amino, cyclopentyl, benzyl Cbz 7–8% (low) Not reported Chiral intermediate, enzyme inhibition
Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate 3-Amino, 2,2,3-trimethyl, cyclopentyl 7% Not reported Catalysis, chiral recognition
Benzyl (3-hydroxypropyl)carbamate 3-Hydroxypropyl 62–88% >99% Anticoagulant intermediate
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 3-Chlorophenyl, methyl, ketone High Not reported AChE/BChE inhibition (IC50 ~ galanthamine)
Benzyl ((5-aminonaphthalen-1-yl)(diphenoxyphosphoryl)methyl)carbamate Naphthalenyl, diphenoxyphosphoryl 93% Not reported Phosphatase inhibition
Key Observations:
  • Yield and Enantioselectivity : The target compound exhibits low synthesis yields (7–8%) compared to analogs like benzyl (3-hydroxypropyl)carbamate (62–88%) or phosphonate derivatives (93%) . Electron-donating groups (e.g., hydroxypropyl) enhance enantioselectivity (>99% ee), whereas steric hindrance (e.g., trimethylcyclopentyl) reduces yields .
  • Biological Activity: Chlorophenyl and phosphoryl derivatives show high enzyme inhibitory activity (e.g., AChE/BChE inhibition for compound 28 ), while the target compound’s amino-cyclopentyl group is more suited for chiral synthesis .

Physicochemical Properties

  • Acidity : Benzyl carbamates are less acidic (pKa ~24.1 in DMSO) than sulfonamides (pKa ~16.1), influencing their reactivity in nucleophilic substitutions .
  • Solubility: Hydroxypropyl and morpholinone substituents improve aqueous solubility, whereas hydrophobic groups (e.g., trimethylcyclopentyl) enhance lipid membrane permeability .

Functional Group Impact

  • Amino Groups: The 3-aminocyclopentyl moiety in the target compound enables hydrogen bonding with biological targets, critical for chiral recognition .
  • Electron-Withdrawing Groups : Chlorophenyl and nitro groups enhance enzyme inhibition but may reduce synthetic yields .
  • Phosphoryl/Naphthalenyl Groups : These broaden applications to phosphatase inhibitors and anticoagulants but require complex synthetic routes .

Research Findings and Contradictions

  • Synthesis vs. Activity Trade-offs: While electron-withdrawing groups (e.g., Cl, NO2) improve biological activity , electron-donating groups (e.g., OMe, OH) favor higher yields and enantioselectivity .
  • Steric Effects : Trimethylcyclopentyl analogs (e.g., compound 161) show reduced yields (7%) due to steric hindrance during carbamate formation .

Biological Activity

Benzyl ((3-aminocyclopentyl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Benzyl group
  • 3-Aminocyclopentyl moiety
  • Carbamate functional group

The molecular formula is C13_{13}H18_{18}N2_2O2_2, with a molecular weight of approximately 248.32 g/mol. This structure enables the compound to interact with various biological targets, making it a candidate for drug development.

Research indicates that this compound acts primarily as an enzyme inhibitor . It binds to specific enzymes' active sites, preventing substrate binding and catalytic activity. The nature of these interactions can be either reversible or irreversible, depending on the specific enzyme and conditions involved.

Biological Targets and Activity

The compound's biological activity has been assessed through various studies focusing on its interaction with enzymes, particularly those involved in disease pathways. Key findings include:

  • Enzyme Inhibition : Studies have shown that this compound inhibits specific enzymes, which may play a role in conditions such as cancer and metabolic disorders .
  • Binding Affinity : Techniques like molecular docking and enzyme assays have been employed to determine the binding affinity of the compound to its targets. These studies reveal significant interactions that are crucial for its pharmacological effects.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Adenosine Receptor Modulation : In a study focused on adenosine receptors, derivatives similar to this compound demonstrated high potency as agonists at the A1 receptor, suggesting potential applications in pain management and cardiovascular health .
  • Inhibition of Autotaxin : Research into autotaxin inhibitors revealed that compounds related to this compound could effectively reduce lysophosphatidic acid levels, which are implicated in cancer metastasis .

Research Findings Overview

Study FocusKey Findings
Enzyme InhibitionInhibits specific enzymes linked to disease pathways
Binding AffinitySignificant binding interactions determined through molecular docking
Adenosine Receptor ActivityHigh potency as A1 receptor agonists with analgesic properties
Autotaxin InhibitionReduces lysophosphatidic acid levels, impacting cancer progression

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